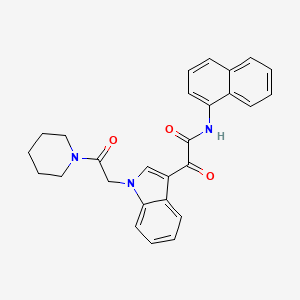

N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c31-25(29-15-6-1-7-16-29)18-30-17-22(21-12-4-5-14-24(21)30)26(32)27(33)28-23-13-8-10-19-9-2-3-11-20(19)23/h2-5,8-14,17H,1,6-7,15-16,18H2,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAJZKBROLTSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a naphthalene moiety and an indole structure, which are known for their diverse biological activities. The presence of the piperidine ring further enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 336.39 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Naphthalene Derivative : Starting from naphthalene, various functional groups are introduced through electrophilic substitution reactions.

- Indole Synthesis : The indole component can be synthesized via Fischer indole synthesis or other cyclization methods.

- Piperidine Integration : The piperidine ring is incorporated through nucleophilic substitution or coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis induction | |

| Compound B | Lung Cancer | Cell cycle arrest | |

| Compound C | Colorectal Cancer | Inhibition of angiogenesis |

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can act on various receptors, modulating pathways associated with cell growth and apoptosis.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, a derivative of the compound was evaluated for its anticancer effects on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation observed.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated superior efficacy compared to standard antibiotics like ampicillin, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of conventional treatments.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(naphthalen-1-yl)-2-oxoacetamides in exhibiting anticancer properties. For instance, derivatives of similar compounds have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : A related compound demonstrated potent anti-proliferative activity against HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values indicating effective concentrations for inducing apoptosis through caspase activation pathways .

Modulation of Neurotransmitter Systems

Compounds similar to N-(naphthalen-1-yl)-2-oxoacetamides have been investigated for their effects on neurotransmitter transporters. Research indicates that modifications to the piperidine ring can enhance affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurodegenerative disorders or mood disorders .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 5r | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| Compound A | MCF7 | 15.30 ± 0.80 | Apoptosis via PARP cleavage |

| Compound B | HeLa | 12.00 ± 0.60 | Caspase activation |

Case Study 1: Anticancer Efficacy

A study focusing on a series of N-substituted 2-(indolyl)-2-oxoacetamides demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study reported that certain derivatives not only inhibited cell proliferation but also induced significant apoptosis in targeted cancer cells through molecular signaling pathways involving caspases and PARP cleavage .

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of similar compounds revealed their potential as modulators of dopamine transporters, which are crucial in the treatment of conditions like Parkinson's disease and depression. The study emphasized the importance of structural modifications to enhance binding affinity and selectivity towards specific transporter proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Modifications

The compound’s uniqueness lies in its naphthalene-acetamide-indole-piperidine architecture. Key comparisons with analogues include:

a) N-(2-Methylpropyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (CAS: 872860-97-4)

- Similarities : Shares the indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group.

- Differences : Replaces the naphthalen-1-yl group with a 2-methylpropyl chain, reducing aromaticity and hydrophobicity.

- Implications : The aliphatic substituent may alter pharmacokinetics (e.g., solubility, membrane permeability) compared to the aromatic naphthalene in the target compound .

b) N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

- Similarities : Retains the 2-oxo-2-(piperidin-1-yl)ethyl-indole motif.

- Differences : Substitutes acetamide’s naphthalene with a 4-fluorobenzyl group and introduces a sulfanyl (-S-) linker.

- Implications : The sulfanyl group may enhance hydrogen bonding or redox activity, while fluorobenzyl could improve metabolic stability .

c) 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18 in )

- Similarities : Contains naphthalen-1-yl and acetamide groups linked to an indole-derived core.

- Differences: Features a 2-oxoindolenine (enol tautomer) instead of a substituted indole and lacks the piperidine moiety.

- Implications : The oxoindolenine structure may confer different electronic properties and binding affinities .

d) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.